molecular formula C16H25N3O4 B4119754 N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea

N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No. B4119754
M. Wt: 323.39 g/mol
InChI Key: PEJJAGRNNRRBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound is also known by its trade name, Iodoacetyl-PEG2-Biotin.

Mechanism of Action

The mechanism of action of N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea involves the formation of a covalent bond between the biotin moiety and a specific amino acid residue on the protein of interest. This covalent bond allows for the detection and quantification of the protein in question.
Biochemical and Physiological Effects:
N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea has no known biochemical or physiological effects on living organisms. It is used solely as a research reagent and is not intended for human or animal use.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its ability to label proteins with biotin, a molecule that can be easily detected and quantified. Another advantage is its high specificity for certain amino acid residues on proteins. However, one limitation of using this compound is that it may not be suitable for all proteins, as some may not react with the reagent. Additionally, the labeling process can be time-consuming and may require optimization for each protein of interest.

Future Directions

There are several future directions for the use of N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea in scientific research. One direction is the development of new labeling strategies that can be used with a wider range of proteins. Another direction is the development of biosensors that can detect and quantify proteins labeled with this compound in complex biological samples. Additionally, the use of this compound in the study of protein-protein interactions may lead to new insights into the mechanisms of disease and the development of new therapeutics.

Scientific Research Applications

N,N-diisobutyl-N'-(2-methoxy-4-nitrophenyl)urea is commonly used in scientific research as a reagent for the modification of proteins. It is used to label proteins with biotin, a molecule that can be easily detected and quantified. The compound is also used in the study of protein-protein interactions and in the development of biosensors.

properties

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-1,1-bis(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-11(2)9-18(10-12(3)4)16(20)17-14-7-6-13(19(21)22)8-15(14)23-5/h6-8,11-12H,9-10H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJJAGRNNRRBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-4-nitrophenyl)-1,1-bis(2-methylpropyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.